molecular formula C9H12O2 B8802254 2-Allyl-1,3-cyclohexanedione CAS No. 42738-68-1

2-Allyl-1,3-cyclohexanedione

Cat. No.: B8802254
CAS No.: 42738-68-1
M. Wt: 152.19 g/mol
InChI Key: MRTQMTHMKFASNS-UHFFFAOYSA-N
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Description

2-Allyl-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

42738-68-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-prop-2-enylcyclohexane-1,3-dione

InChI

InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h2,7H,1,3-6H2

InChI Key

MRTQMTHMKFASNS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)CCCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Allyl bromide (195 g., 1.62 mol.) was added over a 15 minute period to a stirred ice-cold mixture of cyclohexanedione (165 g., 1.47 mol.), copper-bronze (4.5 g.), and 330 ml. of 20% by weight aqueous potassium hydroxide. After 6 hours, the reaction was mixed with 1500 ml. of a 5% by weight aqueous sodium hydroxide solution and 1000 ml. of ethyl ether, filtered and the separated water layer acidified with 4N aqueous hydrochloric acid to pH 1. A brown solid (188 g.) formed upon refrigeration at 0° C. The solid was taken up in ethyl acetate and the solution was washed with water (3×150 ml.), dried (MgSO4), treated with charcoal, and condensed until turbid. Upon cooling, 126 g. (57%) of 2-allyl-1,3-cyclohexanedione was collected, m.p. 125°-127° C.
Quantity
195 g
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reactant
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165 g
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copper bronze
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4.5 g
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Synthesis routes and methods II

Procedure details

Allyl bromide (195 g., 1.62 mol.) was added over a 15 minute period to a stirred ice-cold mixture of cyclohexanedione (165 g., 1.47 mol.), copperbronze (4.5 g.), and 330 ml. of 20% by weight aqueous potassium hydroxide. After 6 hours, the reaction was mixed with 1500 ml. of a 5% by weight aqueous sodium hydroxide solution and 1000 ml. of ethyl ether, filtered and the separated water layer acidified with 4N aqueous hydrochloric acid to pH 1. A brown solid (188 g.) formed upon refrigeration at 0° C. The solid was taken up in ethyl acetate and the solution was washed with water (3 × 150 ml.), dried (MgSO4), treated with charcoal, and condensed until turbid. Upon cooling, 126 g. (57%) of 2-allyl-1,3-cyclohexanedione was collected, m.p. 125°-127° C.
Quantity
195 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
165 g
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reactant
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